Orellanine

Catalog No.
S538199
CAS No.
37338-80-0
M.F
C10H8N2O6
M. Wt
252.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Orellanine

CAS Number

37338-80-0

Product Name

Orellanine

IUPAC Name

2-(1,3-dihydroxy-4-oxo-2-pyridinyl)-1,3-dihydroxypyridin-4-one

Molecular Formula

C10H8N2O6

Molecular Weight

252.18 g/mol

InChI

InChI=1S/C10H8N2O6/c13-5-1-3-11(17)7(9(5)15)8-10(16)6(14)2-4-12(8)18/h1-4,15-18H

InChI Key

JGRNMEQUBVRSQR-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Orellanine

Canonical SMILES

C1=CN(C(=C(C1=O)O)C2=C(C(=O)C=CN2O)O)O

The exact mass of the compound Orellanine is 252.0382 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Orellanine (CAS 37338-80-0) is a highly specialized bipyridine-N,N'-dioxide fungal metabolite recognized for its extreme selectivity toward renal proximal tubule epithelial cells. Unlike broad-spectrum toxins, orellanine is utilized in advanced chemoinformatics and pharmacological research as a precision tool for modeling localized acute kidney injury (AKI) and investigating targeted therapies for clear cell renal cell carcinoma (ccRCC)[1]. Its specific N-oxide structure necessitates strict light-protected handling, as UV exposure triggers rapid photodecomposition into the biologically inactive analog orelline, making stringent purity and handling protocols critical for reproducible assay performance[2].

Generic substitution with structurally similar bipyridines (such as paraquat) or common nephrotoxins (such as cisplatin) fundamentally compromises assay specificity and procurement intent. While paraquat acts as a broad systemic redox cycler that is readily reduced by NADPH to cause multi-organ oxidative stress, orellanine resists NADPH-driven reduction, operating through a distinct, highly localized mechanism [1]. Furthermore, standard acute kidney injury (AKI) models utilizing cisplatin induce widespread DNA-crosslinking and broad cytotoxicity across multiple cell lineages. In contrast, orellanine restricts its cytotoxic activity almost exclusively to proximal tubular cells and clear cell renal cell carcinoma (ccRCC) lines, preventing the confounding systemic hepatocyte or endothelial toxicity inherent to generic chemotherapeutic benchmarks [2].

Cellular Specificity in Renal Cell Carcinoma vs. Broad Cytotoxicity

Orellanine demonstrates profound target specificity for clear cell renal cell carcinoma (ccRCC), exhibiting low micromolar efficacy while sparing non-target tissues. In comparative cell viability assays, orellanine achieved an IC50 in the 10–40 µM range for localized and metastatic ccRCC cell lines. Crucially, at these same concentrations, no major toxicity was detected in endothelial (HUVEC), hepatocyte (HEPG2), or breast cancer (MDA) cell lines [1]. This contrasts sharply with baseline chemotherapeutics like cisplatin, which exhibit broad cytotoxicity across these lineages, making orellanine a highly targeted procurement choice for unconfounded renal oncology models.

Evidence DimensionCell viability (IC50) in target vs. non-target cell lines
Target Compound Data10–40 µM in ccRCC; non-toxic to HUVEC/HEPG2/MDA at equivalent doses
Comparator Or BaselineCisplatin (Baseline): Broadly cytotoxic across multiple cell lineages at active doses
Quantified DifferenceOrders of magnitude higher specificity for renal lineages compared to systemic chemotherapeutics
ConditionsIn vitro cell viability assays across ccRCC, HUVEC, HEPG2, and MDA cell lines

Enables researchers to procure a highly specific agent for targeted renal cancer studies without the confounding multi-organ toxicity of standard chemotherapeutics.

Electrochemical Reduction Profile and Assay Compatibility (Orellanine vs. Paraquat)

Despite structural similarities to the bipyridine herbicide paraquat, orellanine operates via a fundamentally different electrochemical mechanism that impacts assay selection. Electrochemical and enzymatic studies demonstrate that paraquat is readily reduced by NADPH in animal cells to generate broad, systemic oxidative stress. In contrast, orellanine cannot be reduced by NADPH or H2O-derived electrons [1]. This lack of generic redox cycling confirms that orellanine's toxicity is not a generalized bipyridine effect, ensuring that researchers procuring this compound are isolating a highly specific, non-paraquat-like renal pathway rather than generic oxidative damage.

Evidence DimensionElectron reduction potential via NADPH
Target Compound DataCannot be reduced by NADPH or H2O-derived electrons
Comparator Or BaselineParaquat: Readily reduced by NADPH to initiate systemic redox cycling
Quantified DifferenceComplete absence of NADPH-driven reduction for Orellanine versus high reactivity for Paraquat
ConditionsElectrochemical and isolated enzymatic reduction assays

Prevents the misapplication of orellanine as a generic redox cycler, validating its procurement specifically for distinct renal pathways.

Handling-Critical Photostability and Reproducibility (Orellanine vs. Orelline)

The procurement and laboratory handling of orellanine require strict adherence to light-protected workflows due to its rapid photodecomposition. Upon exposure to UV light, the active N-oxide groups of orellanine degrade, converting the molecule into orelline [1]. While intact orellanine actively inhibits target enzymes (e.g., alkaline phosphatase) and protein synthesis, the photodecomposed orelline is completely biologically inactive. This structural vulnerability dictates that unshielded laboratory handling will result in a total loss of experimental reproducibility and assay failure, making light-shielded formulation a critical procurement consideration.

Evidence DimensionBiological activity retention post-UV exposure
Target Compound DataOrellanine (Light-protected): High proximal tubule toxicity and enzyme inhibition
Comparator Or BaselineOrelline (UV-exposed breakdown product): Biologically inactive and non-toxic
Quantified Difference100% loss of targeted toxicity upon conversion from orellanine to orelline
ConditionsIn vitro toxicity and enzyme inhibition assays under UV-exposed vs. light-protected conditions

Mandates strict light-protected storage and formulation protocols for buyers to ensure the compound retains its biological efficacy during assays.

Precision Proximal Tubule Injury Modeling

Because orellanine restricts its cytotoxic activity to proximal tubular cells without the systemic multi-organ effects of generic toxins like cisplatin, it is utilized for developing highly specific in vitro and in vivo models of acute kidney injury (AKI). Procurement for this application ensures clean, unconfounded data regarding localized renal fibrotic and necrotic pathways [1].

Targeted ccRCC Therapeutic Development

Leveraging its low micromolar IC50 specifically in clear cell renal cell carcinoma (ccRCC) lines while sparing endothelial and hepatocyte cells, orellanine is actively procured for preclinical oncology research. It serves as a foundational molecule for studying targeted uptake mechanisms and developing highly localized renal cancer therapeutics [2].

Analytical Reference Standard for Bipyridine Toxicology

As a bipyridine N-oxide that does not undergo standard NADPH-driven redox cycling like paraquat, orellanine is an essential analytical standard. It is used in forensic and toxicological laboratories to calibrate assays distinguishing between generic bipyridine poisoning and specific Cortinarius-induced nephrotoxicity, requiring strict light-shielded handling to maintain its active state [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

252.03823598 Da

Monoisotopic Mass

252.03823598 Da

Heavy Atom Count

18

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

082U1GSX3D

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Absorption Distribution and Excretion

A woman suffering from acute tubulo-interstitial nephritis was admitted to the hospital ten days after deliberate intoxication by ingestion of Cortinarius orellanus. Orellanine, the main toxin responsible for orellanine poisoning, was detected in biological fluids and renal biopsies. It was assayed by direct spectrofluorimetry on two-dimensional thin-layer chromatograms after specific photodecomposition into orelline. The orellanine concentration was 6.12 mg/L in the plasma (10 days after ingestion). Orellanine levels in renal biopsies were 7 ug per 25 cu mm of the first biopsy (13 days after ingestion) and 24 ug per 8 cu mm of the second biopsy (6 months later).

Wikipedia

Orellanine

General Manufacturing Information

Orellanine is a nephrotoxic substance and was isolated from Cortinarius speciosissimus, C. henrici, and C. orellanus ... also found in five Cortinarius from the subgenus Leprocybe, section Orellani.
Orellanine has been found in at least 34 types of mushrooms in the Cortinariaceae family.
Mushrooms of the Cortinarius species are nephrotoxic and can cause severe acute renal failure. The toxic effect is due to orellanine.

Dates

Last modified: 04-14-2024
1: Buvall L, Hedman H, Khramova A, Najar D, Bergwall L, Ebefors K, Sihlbom C, Lundstam S, Herrmann A, Wallentin H, Roos E, Nilsson UA, Johansson M, Törnell J, Haraldsson B, Nyström J. Orellanine specifically targets renal clear cell carcinoma. Oncotarget. 2017 Jul 25;8(53):91085-91098. doi: 10.18632/oncotarget.19555. eCollection 2017 Oct 31. PubMed PMID: 29207627; PubMed Central PMCID: PMC5710908.
2: Shao D, Tang S, Healy RA, Imerman PM, Schrunk DE, Rumbeiha WK. A novel orellanine containing mushroom Cortinarius armillatus. Toxicon. 2016 May;114:65-74. doi: 10.1016/j.toxicon.2016.02.010. Epub 2016 Feb 23. PubMed PMID: 26915341.
3: Anantharam P, Shao D, Imerman PM, Burrough E, Schrunk D, Sedkhuu T, Tang S, Rumbeiha W. Improved Tissue-Based Analytical Test Methods for Orellanine, a Biomarker of Cortinarius Mushroom Intoxication. Toxins (Basel). 2016 May 21;8(5). pii: E158. doi: 10.3390/toxins8050158. PubMed PMID: 27213453; PubMed Central PMCID: PMC4885072.
4: Dinis-Oliveira RJ, Soares M, Rocha-Pereira C, Carvalho F. Human and experimental toxicology of orellanine. Hum Exp Toxicol. 2016 Sep;35(9):1016-29. doi: 10.1177/0960327115613845. Epub 2015 Nov 9. Review. PubMed PMID: 26553321.
5: Herrmann A, Hedman H, Rosén J, Jansson D, Haraldsson B, Hellenäs KE. Analysis of the mushroom nephrotoxin orellanine and its glucosides. J Nat Prod. 2012 Oct 26;75(10):1690-6. doi: 10.1021/np300135k. Epub 2012 Oct 9. PubMed PMID: 23046414.
6: Oubrahim H, Richard JM, Cantin-Esnault D. Peroxidase-mediated oxidation, a possible pathway for activation of the fungal nephrotoxin orellanine and related compounds. ESR and spin-trapping studies. Free Radic Res. 1998 May;28(5):497-505. PubMed PMID: 9702530.
7: Najar D, Haraldsson B, Thorsell A, Sihlbom C, Nyström J, Ebefors K. Pharmacokinetic Properties of the Nephrotoxin Orellanine in Rats. Toxins (Basel). 2018 Aug 17;10(8). pii: E333. doi: 10.3390/toxins10080333. PubMed PMID: 30126099; PubMed Central PMCID: PMC6116018.
8: Nilsson UA, Nyström J, Buvall L, Ebefors K, Björnson-Granqvist A, Holmdahl J, Haraldsson B. The fungal nephrotoxin orellanine simultaneously increases oxidative stress and down-regulates cellular defenses. Free Radic Biol Med. 2008 Apr 15;44(8):1562-9. doi: 10.1016/j.freeradbiomed.2008.01.017. Epub 2008 Jan 31. PubMed PMID: 18279679.
9: Richard JM, Louis J, Cantin D. Nephrotoxicity of orellanine, a toxin from the mushroom Cortinarius orellanus. Arch Toxicol. 1988;62(2-3):242-5. PubMed PMID: 3196164.
10: Hedman H, Holmdahl J, Mölne J, Ebefors K, Haraldsson B, Nyström J. Long-term clinical outcome for patients poisoned by the fungal nephrotoxin orellanine. BMC Nephrol. 2017 Apr 3;18(1):121. doi: 10.1186/s12882-017-0533-6. PubMed PMID: 28372584; PubMed Central PMCID: PMC5379567.
11: Koller GE, Høiland K, Janak K, Størmer FC. The presence of orellanine in spores and basidiocarp from Cortinarius orellanus and Cortinarius rubellus. Mycologia. 2002 Sep-Oct;94(5):752-6. PubMed PMID: 21156548.
12: Richard JM, Cantin-Esnault D, Jeunet A. First electron spin resonance evidence for the production of semiquinone and oxygen free radicals from orellanine, a mushroom nephrotoxin. Free Radic Biol Med. 1995 Oct;19(4):417-29. PubMed PMID: 7590391.
13: Nagaraja P, Thangavelu A, Nair H, Kumwenda M. Successful living related kidney transplantation for end-stage renal failure caused by orellanine syndrome. QJM. 2015 May;108(5):413-5. doi: 10.1093/qjmed/hcs201. Epub 2012 Oct 24. PubMed PMID: 23097388.
14: Richard JM, Ravanel P, Cantin D. Phytotoxicity of orellanine, a mushroom toxin. Toxicon. 1987;25(3):350-4. PubMed PMID: 3590215.
15: Fulde K, Böhler J, Keller E, Frahm AW. Efficiency of haemoperfusion materials at removing the fungal toxin orellanine from human plasma. Pharmazie. 1998 Jan;53(1):58-9. PubMed PMID: 9476259.
16: Richard JM, Taillandier G, Ramos MN, Galdino SL, Da Rocha Pitta I. [QSAR analysis of the toxicity of a series of pyridines related to the mushroom toxin orellanine: comparison of the results obtained with physico-chemical, steric and quantal parameters]. Pharmazie. 1990 Oct;45(10):771-4. French. PubMed PMID: 2089389.
17: Oubrahim H, Richard JM, Cantin-Esnault D, Seigle-Murandi F, Trécourt F. Novel methods for identification and quantification of the mushroom nephrotoxin orellanine. Thin-layer chromatography and electrophoresis screening of mushrooms with electron spin resonance determination of the toxin. J Chromatogr A. 1997 Jan 10;758(1):145-57. PubMed PMID: 9181972.
18: Richard JM, Taillandier G, Benoit-Guyod JL. A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus. Toxicon. 1985;23(5):815-24. PubMed PMID: 4089876.
19: Karlson-Stiber C, Persson H. Cytotoxic fungi--an overview. Toxicon. 2003 Sep 15;42(4):339-49. Review. PubMed PMID: 14505933.
20: Spiteller P, Spiteller M, Steglich W. Occurrence of the fungal toxin orellanine as a diglucoside and investigation of its biosynthesis. Angew Chem Int Ed Engl. 2003 Jun 30;42(25):2864-7. PubMed PMID: 12833343.

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